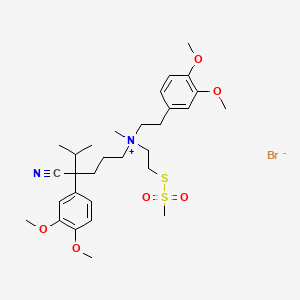

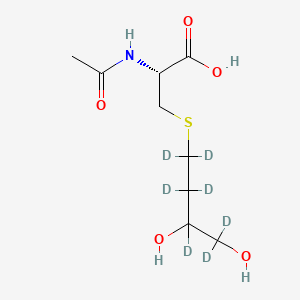

N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine-d7 (Mixture of Diastereomers)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine is a versatile amino acid derivative . It is a N-acyl-L-amino acid . It is available to purchase online as reference standards from Biochemicals and Reagents .

Synthesis Analysis

Research has focused on exploring its antioxidant, anti-inflammatory, and neuroprotective characteristics . In laboratory settings, this compound has been employed to investigate its impact on various biochemical and physiological processes .Physical And Chemical Properties Analysis

The physical and chemical properties of N-Acetyl-S-(3,4-dihydroxybutyl)-L-cysteine are as follows :Aplicaciones Científicas De Investigación

Synthesis and Occupational Exposure Analysis : Sharma, Laurens, and Pilcher (2009) developed a novel, stereoselective synthesis of N-acetyl-S-(3,4-dihydroxybutyl)cysteine, a major urinary metabolite in humans exposed to the potential carcinogen 1,3-butadiene. This synthesis is crucial for producing either diastereomer for use in occupational exposure analysis, highlighting the compound's role in monitoring environmental carcinogens (Sharma, Laurens, & Pilcher, 2009).

Metabolism Studies in Toxicology : Kühler (1984) described the reaction of N-acetyl-L-cysteine with various oxiranes, producing mixtures of regio isomers and diastereomers of N-acetyl-S-hydroxyethyl-L-cysteine. These metabolites were analyzed to understand the biotransformation of ethenyl-methylbenzenes in rats, demonstrating the compound's relevance in toxicology and metabolism research (Kühler, 1984).

Analytical Chemistry and Chiral Separation : Brückner, Wittner, and Godel (1989) utilized N-acetyl-L-cysteines, including N-acetyl-S-(3,4-dihydroxybutyl)-L-cysteine, in the enantioseparation of standard mixtures of protein DL-amino acids. This illustrates the compound's application in analytical chemistry, particularly in the separation of chiral compounds (Brückner, Wittner, & Godel, 1989).

Biomarker Analysis for Environmental Pollutants : McDonald et al. (2004) developed methods to measure urinary metabolites, including N-acetyl-S-(3,4-dihydroxybutyl)-L-cysteine, as biomarkers of exposure to 1,3-butadiene, a probable human carcinogen. This research underscores the compound's significance in environmental health and safety assessments (McDonald et al., 2004).

Human Exposure Monitoring : Schettgen et al. (2009) developed a sensitive method for determining urinary mercapturic acids, including N-acetyl-S-(3,4-dihydroxybutyl)cysteine, to monitor individual exposure to industrial chemicals like 1,3-butadiene and acrylonitrile. This indicates the compound's utility in occupational and environmental health research (Schettgen et al., 2009).

Propiedades

IUPAC Name |

(2R)-2-acetamido-3-(1,1,2,2,3,4,4-heptadeuterio-3,4-dihydroxybutyl)sulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO5S/c1-6(12)10-8(9(14)15)5-16-3-2-7(13)4-11/h7-8,11,13H,2-5H2,1H3,(H,10,12)(H,14,15)/t7?,8-/m0/s1/i2D2,3D2,4D2,7D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGJNEDFZFZCLSX-NCUHYACUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSCCC(CO)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])SC[C@@H](C(=O)O)NC(=O)C)C([2H])(C([2H])([2H])O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

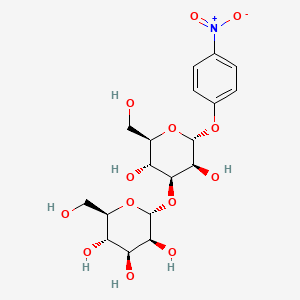

![3-[2-[[(2S)-6-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]-2-[(4-azido-2,3,5,6-tetrafluorobenzoyl)amino]hexanoyl]amino]ethyldisulfanyl]propanoic acid](/img/structure/B561716.png)

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B561717.png)

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}ethyl Methanethiosulfonate](/img/structure/B561718.png)